Bulnesol

Descripción general

Descripción

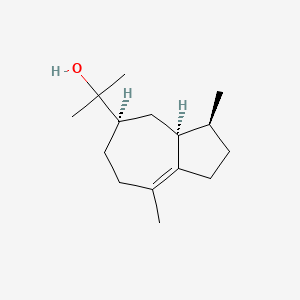

Bulnesol is a complex organic compound known for its unique structure and properties. This compound is part of the azulene family, which is characterized by its distinctive blue color and aromatic properties. The compound’s structure includes a fused bicyclic system with multiple chiral centers, making it an interesting subject for stereochemical studies.

Mecanismo De Acción

Bulnesol is a sesquiterpenoid that can be isolated from Salvia dorystaechas . It has been found to have antifungal properties .

Target of Action

This compound primarily targets Fusarium moniliforme , a type of fungus . This fungus is responsible for various plant and human diseases, making this compound a potential candidate for antifungal research.

Mode of Action

This compound interacts with Fusarium moniliforme, inhibiting its activity

Biochemical Pathways

Its antifungal activity suggests it may interfere with the essential biological processes of fusarium moniliforme, leading to its inhibition .

Result of Action

This compound’s antifungal action results in the inhibition of Fusarium moniliforme activity . This could potentially prevent or treat diseases caused by this fungus.

Análisis Bioquímico

Biochemical Properties

2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is known to interact with several enzymes and proteins, influencing various biochemical pathways. This compound has been observed to bind with specific enzymes, altering their activity and thus impacting metabolic processes. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

The effects of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it inhibits certain enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance substrate binding and catalysis. These interactions often involve non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism involves oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bulnesol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azulene derivatives and suitable alcohols.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common catalysts include Lewis acids and bases, while solvents like dichloromethane or ethanol are frequently used.

Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Bulnesol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, ethanol

Catalysts: Lewis acids and bases

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted derivatives

Aplicaciones Científicas De Investigación

Bulnesol has several scientific research applications:

Chemistry: The compound is used in stereochemical studies due to its multiple chiral centers. It serves as a model compound for understanding reaction mechanisms and stereoselectivity.

Biology: In biological research, the compound is studied for its potential bioactive properties. It may exhibit antimicrobial, anti-inflammatory, or antioxidant activities.

Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery.

Industry: In the industrial sector, the compound is used in the synthesis of fragrances, flavors, and other fine chemicals. Its unique structure and properties make it valuable in the production of specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

Alpha-Bulnesene: (3S,3aS,5R)-3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene

Guaiyl Acetate: Reaction mass of 2-[(3S,3aS,5R)-3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-yl acetate and 2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl acetate

Uniqueness

Bulnesol is unique due to its specific stereochemistry and functional groups. The presence of multiple chiral centers and the fused bicyclic system contribute to its distinct chemical and physical properties. These features make it an important compound for research and industrial applications.

Propiedades

IUPAC Name |

2-[(3S,3aS,5R)-3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFSGDSFQNIAT-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051873 | |

| Record name | Bulnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22451-73-6 | |

| Record name | Bulnesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22451-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,3aS,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bulnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bulnesol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, researchers commonly utilize techniques like GC-MS, IR, and NMR spectroscopy for the structural elucidation of this compound. [, , , , ]

Q3: Where is this compound naturally found?

A: this compound is a constituent of the essential oils of various plant species, including Cinnamomum longepaniculatum [], Rhododendron tsinghaiense [], Callitris intratropica [], Gardenia jasminoides [], Neuropeltis acuminata [], and Michelia formosana [].

Q4: What extraction methods are commonly employed to obtain this compound?

A: this compound is typically isolated from plant materials using hydrodistillation or steam distillation techniques. [, , , ] Supercritical fluid extraction using carbon dioxide is also reported as an alternative method. []

Q5: Does this compound exhibit any biological activities?

A: Research suggests that this compound possesses antifungal activity against wood-decay fungi like Laetiporus sulphureus and Lenzites betulina. [] It also exhibits anti-inflammatory and anti-bacterial properties. [, , ] Additionally, this compound displays insecticidal effects, specifically against silverleaf whitefly. []

Q6: What are the potential applications of this compound based on its biological activities?

A: this compound holds promise as a potential natural fungicide for protecting lignocellulosic materials from decay. [] Its anti-inflammatory and insecticidal properties make it a candidate for further investigation in the development of novel pharmaceuticals and agricultural products. [, ]

Q7: Can this compound undergo any specific chemical transformations?

A: this compound can be catalytically hydrogenated to yield dihydroguaiol. [] It can also be oxidized to form this compound oxide. []

Q8: What is the role of the hydroxyisopropyl group in this compound's activity?

A: Research suggests that the presence of the hydroxyisopropyl group in the structure of this compound and similar sesquiterpenoids contributes to their antifungal activity. []

Q9: Does the chemical composition of essential oils containing this compound vary geographically?

A: Yes, studies on species like Pycnocycla aucherana [] and Juniperus thurifera [] demonstrate that the content of this compound and other essential oil components can vary depending on the geographic origin of the plant, likely due to environmental factors and genetic diversity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)